Tocopherol calcium succinate

Übersicht

Beschreibung

Tocopherol calcium succinate is a derivative of tocopherol, which is a form of vitamin E. Tocopherols are a class of organic compounds that are known for their antioxidant properties. This compound is specifically used for its enhanced stability and bioavailability compared to other forms of tocopherol. It is commonly used in dietary supplements and has various applications in the fields of medicine, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tocopherol calcium succinate typically involves the esterification of tocopherol with succinic acid, followed by the formation of the calcium salt. The process can be summarized in the following steps:

Esterification: Tocopherol is reacted with succinic anhydride in the presence of a catalyst such as pyridine to form tocopherol succinate.

Salt Formation: The tocopherol succinate is then reacted with a calcium compound, such as calcium hydroxide or calcium carbonate, to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and salt formation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and efficient separation techniques, such as crystallization and filtration, are common in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions: Tocopherol calcium succinate undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, where it acts as an antioxidant by scavenging free radicals.

Reduction: It can also participate in reduction reactions, particularly in biological systems where it helps in reducing oxidative stress.

Substitution: The compound can undergo substitution reactions, where the succinate group can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reactions are typically carried out under mild conditions to prevent degradation of the tocopherol moiety.

Reduction: Reducing agents such as ascorbic acid and glutathione are commonly used in biological systems.

Substitution: Substitution reactions can be carried out using various nucleophiles under controlled pH and temperature conditions.

Major Products Formed:

Oxidation: The major products formed are tocopherol quinones and other oxidized derivatives.

Reduction: The primary product is the reduced form of tocopherol, which retains its antioxidant properties.

Substitution: The products depend on the nature of the substituent introduced during the reaction.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Tocopherol calcium succinate has been studied extensively for its potential anticancer properties:

- Mechanisms of Action : Research indicates that this compound can induce differentiation, inhibit proliferation, and promote apoptosis in cancer cells. It has been shown to enhance the effectiveness of ionizing radiation and certain chemotherapeutic agents while protecting normal cells from their adverse effects .

- Case Studies : In studies involving human cervical cancer cells (HeLa), this compound demonstrated significant antitumor effects by reducing tumor growth and altering inflammatory factors in the spleen . Another study highlighted its ability to mobilize progenitor cells that protect against radiation injury, suggesting a dual role in cancer therapy and radiation protection .

Radiation Protection

The protective effects of this compound against ionizing radiation have been documented:

- Research Findings : In animal models, this compound has shown efficacy in mitigating the effects of acute radiation exposure. Mice treated with this compound before exposure to high doses of radiation exhibited improved survival rates . The compound's ability to induce granulocyte colony-stimulating factor (G-CSF) was identified as a key mechanism behind this protective effect.

Dermatological Applications

This compound is increasingly utilized in skin care formulations:

- Anti-aging and Skin Whitening : Its antioxidant properties make it a popular ingredient in anti-aging products. Recent studies have focused on formulating this compound into ethosomal gels to enhance skin permeation and stability . These formulations are designed to deliver the antioxidant benefits directly to the skin.

Dietary Supplementation

As a dietary supplement, this compound serves to address vitamin E deficiencies:

- Health Benefits : It is particularly beneficial for individuals with malabsorption disorders or those requiring high doses of vitamin E due to specific health conditions. The compound's role as an effective form of vitamin E has been recognized in clinical settings .

Comparative Analysis of this compound Forms

| Form | Bioavailability | Stability | Primary Application |

|---|---|---|---|

| This compound | High | High | Cancer therapy, dietary supplement |

| Alpha-Tocopherol | Moderate | Moderate | General supplementation |

| Alpha-Tocopheryl Acetate | Moderate | Low | Cosmetic formulations |

Wirkmechanismus

The primary mechanism of action of tocopherol calcium succinate is its antioxidant activity. It acts by scavenging free radicals and reactive oxygen species, thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA. The compound also modulates various signaling pathways involved in inflammation and cell survival. The molecular targets include enzymes involved in oxidative stress response and transcription factors that regulate antioxidant gene expression.

Vergleich Mit ähnlichen Verbindungen

Alpha-Tocopherol: The most common form of vitamin E, known for its high bioavailability and antioxidant activity.

Gamma-Tocopherol: Another form of vitamin E with distinct antioxidant properties and a different profile of biological activity.

Tocotrienols: Related compounds with unsaturated side chains, which have additional health benefits beyond those of tocopherols.

Uniqueness of Tocopherol Calcium Succinate: this compound is unique due to its enhanced stability and bioavailability compared to other forms of tocopherol. The presence of the succinate group and the calcium salt form improves its solubility and absorption in the body, making it a preferred choice for dietary supplements and therapeutic applications.

Biologische Aktivität

Tocopherol calcium succinate, a derivative of vitamin E, exhibits significant biological activity primarily due to its antioxidant properties. This compound is formed by the esterification of tocopherol (vitamin E) with succinic acid and calcium, enhancing its stability and bioavailability. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

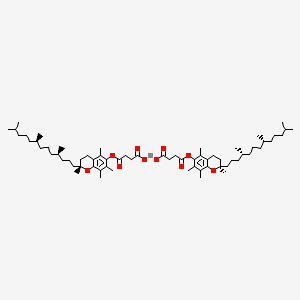

This compound has the chemical formula and is characterized by the presence of a phenolic hydrogen on the chromanol nucleus, which is responsible for its antioxidant activity. The compound is known to undergo de-esterification in the gastrointestinal tract, releasing free tocopherol that exhibits various biological effects .

Biological Activities

- Antioxidant Activity

- Mechanism of Action

-

Anti-inflammatory Effects

- Research indicates that this compound can downregulate pro-inflammatory markers such as intercellular adhesion molecules (ICAM-1) and vascular cell adhesion molecules (VCAM-1). This action reduces the adhesion of leukocytes to endothelial cells, potentially lowering inflammation in various conditions .

- Cancer Cell Modulation

Table 1: Summary of Research Studies on this compound

Case Study: Cancer Therapy Enhancement

In a controlled study involving cancer patients, this compound was administered alongside standard chemotherapy regimens. Results indicated an enhancement in therapeutic efficacy, with patients experiencing reduced side effects and improved overall health outcomes compared to those receiving chemotherapy alone .

Pharmacokinetics and Bioavailability

This compound is absorbed efficiently from the gastrointestinal tract, with studies reporting absorption rates between 50% to 80% . Its bioavailability surpasses that of other tocopherol forms due to its unique chemical structure, which facilitates better integration into cellular membranes.

Eigenschaften

IUPAC Name |

calcium;4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C33H54O5.Ca/c2*1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35;/h2*22-24H,9-21H2,1-8H3,(H,34,35);/q;;+2/p-2/t2*23-,24-,33-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKBRBCVWVLFHH-QAKUKHITSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H106CaO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1099.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14464-85-8, 14638-18-7 | |

| Record name | Tocopherol calcium succinate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Tocopherol calcium succinate, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014638187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-TOCOPHEROL CALCIUM SUCCINATE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVK87L5TNB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .ALPHA.-TOCOPHEROL CALCIUM SUCCINATE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5A1374A6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.